2,6-Dimethoxybenzaldehyde

Description

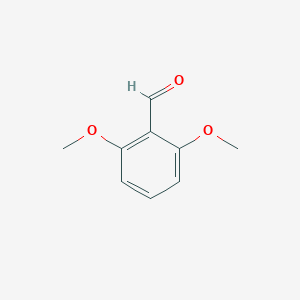

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSGQHKHUYTJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187545 | |

| Record name | Benzaldehyde, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3392-97-0 | |

| Record name | 2,6-Dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3392-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2,6-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDEHYDE, 2,6-DIMETHOXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54P7CG8V99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxybenzaldehyde

Introduction

2,6-Dimethoxybenzaldehyde, identified by the CAS number 3392-97-0, is a significant aromatic aldehyde utilized extensively in organic synthesis.[1][2][3][4][5] Its unique substitution pattern, featuring two methoxy (B1213986) groups positioned ortho to the aldehyde functional group, imparts specific reactivity that makes it a valuable precursor for a variety of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, applications in drug development, and safety and handling procedures, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a pale cream to yellow crystalline powder.[3][4][6] Its physical and chemical characteristics are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 3392-97-0 | [1][2][3][4][5] |

| Molecular Formula | C9H10O3 | [1][3][5] |

| Molecular Weight | 166.17 g/mol | [1][2][4] |

| Appearance | Pale cream to yellow crystals or powder | [3][4][6] |

| Melting Point | 96-98 °C | [2][4] |

| Boiling Point | 285 °C | [2][4] |

| Solubility | Soluble in Methanol | [4] |

| MDL Number | MFCD00010862 | [1][2] |

| InChI Key | WXSGQHKHUYTJNB-UHFFFAOYSA-N | [2][3] |

| SMILES | COc1cccc(OC)c1C=O | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following table summarizes key spectroscopic identifiers.

| Spectroscopic Data | Identifier/Reference |

| ¹H NMR | Available through chemical suppliers and databases.[7] |

| ¹³C NMR | Available through chemical suppliers and databases.[8] |

| Mass Spectrometry (MS) | Available through chemical suppliers and databases.[7][9] |

| Infrared (IR) Spectroscopy | Available through chemical suppliers and databases.[7][8] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the ortho-lithiation of 1,3-dimethoxybenzene (B93181) followed by formylation.[10]

Experimental Protocol: Lithiation and Formylation of 1,3-Dimethoxybenzene

-

Preparation : To a stirred solution of 1,3-dimethoxybenzene (10 mmol) in dry tetrahydrofuran (B95107) (THF, 60 mL) at 0 °C, add n-butyllithium (n-BuLi, 8 mL, 1.5 M in hexanes) dropwise.[10]

-

Lithiation : Stir the mixture at room temperature for 2 hours to allow for the formation of the aryllithium intermediate.[10]

-

Formylation : Add N,N-dimethylformamide (DMF, 1.83 g, 25 mmol) to the reaction mixture.[10]

-

Quenching and Extraction : After stirring for 2 hours, pour the mixture into water. Separate the THF phase and extract the aqueous phase with dichloromethane (B109758) (CH2Cl2, 3 x 30 mL).[10]

-

Workup : Combine the organic phases and dry over anhydrous sodium sulfate (B86663) (Na2SO4).[10]

-

Purification : Remove the solvent under reduced pressure. Purify the resulting product by column chromatography using a mixture of hexanes and ethyl acetate (B1210297) (5:1) as the eluent to afford this compound.[10]

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a versatile building block in the synthesis of various pharmaceutical compounds. Its aldehyde group readily participates in reactions such as condensation and reductive amination, while the methoxy groups can be demethylated to reveal hydroxyl functionalities.[2][4][5] A notable application is in the synthesis of thiazolidin-4-one derivatives, which have been investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors.[4][6]

Caption: Role as a precursor in pharmaceutical synthesis.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[11] Adherence to safety protocols is essential to minimize exposure and ensure a safe working environment.

| Safety Aspect | Information | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4][8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][8][11] |

| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves. | [2] |

| Storage | Keep in a dark, dry, and well-ventilated place in a tightly sealed container. | [4][12] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [12] |

Conclusion

This compound is a key chemical intermediate with well-defined properties and significant applications, particularly in the synthesis of pharmaceutically active molecules. This guide has provided essential technical information, including its physical and chemical data, a detailed synthesis protocol, its role in drug development, and critical safety and handling procedures. For researchers and drug development professionals, a thorough understanding of these aspects is fundamental to leveraging this compound's synthetic potential effectively and safely.

References

- 1. CAS 3392-97-0 | this compound - Synblock [synblock.com]

- 2. 2,6-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. A12209.03 [thermofisher.com]

- 4. This compound | 3392-97-0 [chemicalbook.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. nbinno.com [nbinno.com]

- 7. This compound(3392-97-0) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,6-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethoxybenzaldehyde, a key aromatic aldehyde utilized in various fields of chemical synthesis and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its significant role as a precursor in the development of therapeutic agents.

Core Physicochemical and Spectroscopic Data

This compound is a yellow to beige crystalline powder.[1][2] Its fundamental properties are crucial for its application in precise chemical synthesis. The key quantitative data for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [1][3][4][5] |

| CAS Number | 3392-97-0 | [3][4] |

| Melting Point | 96-98 °C | [1][4] |

| Boiling Point | 285 °C | [1][4] |

| Appearance | Yellow to beige crystalline powder | [1][2] |

| Solubility | Soluble in Methanol (B129727) | [1][2] |

Synthesis and Application in Drug Development

This compound is a valuable starting material in the synthesis of more complex molecules. A significant application is in the preparation of thiazolidin-4-one derivatives, a class of compounds investigated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[1][2]

The general workflow involves the synthesis of this compound, which is then used as a reactant in the multi-step synthesis of these therapeutic candidates.

The synthesized thiazolidin-4-one derivatives function by inhibiting the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside inhibitors, which compete with natural substrates at the active site, NNRTIs bind to a distinct, allosteric site on the enzyme known as the NNRTI binding pocket.[2] This binding induces a conformational change in the enzyme, distorting the active site and ultimately blocking the conversion of viral RNA into DNA.

Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. The following sections provide established protocols for the synthesis and analysis of this compound and its derivatives.

Synthesis of this compound

This protocol is adapted from a general procedure for the preparation of 2,6-dialkoxybenzaldehydes.[6] The key steps involve the highly regioselective lithiation of 1,3-dimethoxybenzene, followed by formylation.

Materials:

-

1,3-Dimethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.5 M)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized Water

-

Hexanes/Ethyl Acetate mixture (5:1) for chromatography

Procedure:

-

To a stirred solution of 1,3-dimethoxybenzene (10 mmol) in dry THF (60 mL) at 0 °C under a nitrogen atmosphere, add n-BuLi (8 mL, 1.5 M in hexanes) dropwise.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture again and add DMF (1.83 g, 25 mmol).

-

After stirring for an additional 2 hours, pour the mixture into water.

-

Separate the THF phase and extract the aqueous phase with CH₂Cl₂ (3 x 30 mL).

-

Combine all organic phases and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo.

-

Purify the resulting product by column chromatography on silica (B1680970) gel using a hexanes/EtOAc (5:1) mixture as the eluent to afford pure this compound.

Synthesis of Thiazolidin-4-one Derivatives

This protocol describes the synthesis of a thiazolidin-4-one derivative from an appropriate amine and this compound, followed by cyclization with thioglycolic acid.

Materials:

-

This compound

-

Appropriate primary amine (e.g., p-toluidine)

-

Thioglycolic acid

-

Methanol or Ethanol

-

Glacial Acetic Acid

-

Anhydrous Zinc Chloride (optional catalyst)

-

Sodium Bicarbonate solution

Procedure:

-

Iminie (Schiff Base) Formation: In a round-bottom flask, dissolve the amine (0.01 mol) and this compound (0.01 mol) in 20 mL of methanol or ethanol. Add 4-6 drops of glacial acetic acid.

-

Reflux the reaction mixture for 0.5-9 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]

-

Once the reaction is complete, evaporate the solvent to obtain the crude imine intermediate.

-

Thiazolidin-4-one Formation: To an ethanolic solution (60 mL) of the crude imine (0.1 mol), add thioglycolic acid (0.1 mol). Anhydrous zinc chloride can be added as a catalyst.[8]

-

Reflux the mixture for approximately 10 hours.

-

After cooling, neutralize the mixture with a sodium bicarbonate solution to remove any unreacted acid.

-

The solid product that precipitates is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., dichloromethane or ethanol).[7]

Analytical Methods

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for analyzing the purity of this compound and identifying reaction byproducts.

-

Sample Preparation: Dissolve the reaction mixture or purified product in a volatile organic solvent like acetone (B3395972) or dichloromethane.

-

Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

GC Conditions (Typical):

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: 1 µL, splitless mode.

-

Temperature Program: An initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

-

Data Analysis: Identify peaks by comparing their retention times with known standards and their mass spectra with library databases (e.g., NIST).[9]

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the quantitative analysis and purity determination of non-volatile derivatives like the thiazolidin-4-ones.

-

Sample Preparation: Prepare standard solutions of the analyte in the mobile phase or a compatible solvent (e.g., acetonitrile). For reaction samples, dilute with the mobile phase and filter through a 0.45 µm filter.

-

Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column.

-

HPLC Conditions (Typical):

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. For example, a gradient of 10% to 100% acetonitrile over 30-35 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the analyte (e.g., 214 nm or 250 nm).[9]

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

-

Data Analysis: Quantify the analyte by creating a calibration curve from standard solutions and comparing the peak areas of the samples.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Experiments:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed connectivity and finalize the structural assignment, especially for complex derivatives.[11]

-

-

Data Analysis: Chemical shifts (δ) are reported in ppm relative to an internal standard (e.g., Tetramethylsilane, TMS). The splitting patterns, coupling constants (J), and integration values are interpreted to confirm the molecular structure.

References

- 1. Synthesis and HIV-1 RT inhibitory action of novel (4/6-substituted benzo[d]thiazol -2-yl)thiazolidin-4-ones. Divergence from the non-competitive inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Thiazolidin-4-ones as Potential Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. impactfactor.org [impactfactor.org]

- 8. connectjournals.com [connectjournals.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dimethoxybenzaldehyde. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise data and standardized experimental methodologies.

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and application in research and synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Melting Point | 96-98 °C | [3][4] |

| Boiling Point | 285 °C (at 760 mmHg) | [3][4] |

| Density (estimate) | 1.1708 g/cm³ | [3][4] |

| Appearance | Pale cream to yellow crystalline powder | [3][5] |

| Solubility | Soluble in methanol. Water solubility is estimated at 1615 mg/L at 25 °C. | [3][6][7] |

| CAS Number | 3392-97-0 | [1][2][3] |

| InChI Key | WXSGQHKHUYTJNB-UHFFFAOYSA-N | [1] |

Experimental Protocols for Physical Characterization

The following sections detail standardized experimental procedures for determining the key physical properties of a solid organic compound such as this compound.

The melting point is a critical indicator of purity for a crystalline solid.[8] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[8]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end.[9][10] The tube is tapped gently to pack the sample to a height of 1-2 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup, adjacent to a calibrated thermometer.[8]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block/oil, and the thermometer.[8]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[11]

For high-boiling point solids like this compound, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure, though literature values are often cited at standard pressure. A common laboratory method for determining the boiling point of a small quantity of liquid (or a melted solid) is the Thiele tube method.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the sample.[12][13]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[12][14]

-

Heating: The side arm of the Thiele tube is heated gently and uniformly.[14] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.[12]

-

Observation and Measurement: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[12] The heat is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Spectroscopic Analysis Protocols

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[15][16] The sample must be fully dissolved and free of any particulate matter.[16]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[16]

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[17] Standard pulse programs are used for both 1D and potentially 2D experiments (e.g., COSY, HSQC).[18]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and calibrated using the residual solvent peak as a reference.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19]

Methodology: KBr Pellet Technique

-

Sample Preparation: A few milligrams of this compound are mixed with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is ground to a very fine powder using an agate mortar and pestle.[20]

-

Pellet Formation: The powdered mixture is placed into a pellet press and subjected to high pressure (e.g., 10-12 tons/in²) to form a thin, transparent or translucent disc.[20]

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.[15][20]

-

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups in this compound (e.g., C=O stretch of the aldehyde, C-O stretches of the methoxy (B1213986) groups, and C-H stretches of the aromatic ring).[21]

Visualized Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a solid organic compound like this compound.

Caption: Workflow for characterizing a solid organic compound.

References

- 1. This compound | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 3392-97-0 [m.chemicalbook.com]

- 4. This compound | 3392-97-0 [chemicalbook.com]

- 5. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 3392-97-0 [thegoodscentscompany.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]

- 18. ulethbridge.ca [ulethbridge.ca]

- 19. m.youtube.com [m.youtube.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-dimethoxybenzaldehyde, with a primary focus on its melting point. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols and contextualizing the compound's significance in therapeutic applications.

Core Physicochemical Data

This compound is a yellow to beige crystalline powder.[1] Its key physical and chemical properties are summarized in the table below, providing a baseline for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Melting Point | 96-98 °C | [1][2] |

| 92.0-98.0 °C | [3] | |

| 95.0-99.0 °C | [4] | |

| Boiling Point | 285 °C | [1][2] |

| 158 °C / 8 mmHg | [4] | |

| Molecular Formula | C₉H₁₀O₃ | [1][5] |

| Molecular Weight | 166.17 g/mol | [1][5] |

| Appearance | Yellow to beige crystalline powder | [1][6] |

| Solubility | Soluble in Methanol | [1][7] |

| CAS Number | 3392-97-0 | [1][2][3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent determination of its melting point.

This protocol is a representative method for the synthesis of 2,6-dialkoxybenzaldehydes, adapted from general procedures for the formylation of 1,3-dialkoxybenzenes.[8]

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Dry Tetrahydrofuran (THF)

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) (5:1) as eluent

Procedure:

-

To a stirred solution of 1,3-dimethoxybenzene (10 mmol) in dry THF (60 mL) at 0 °C under a nitrogen atmosphere, add n-BuLi (8 mL, 1.5 M in hexanes) dropwise.

-

Allow the mixture to stir at room temperature for 2 hours.

-

Cool the mixture and add DMF (1.83 g, 25 mmol).

-

After stirring for an additional 2 hours, quench the reaction by pouring the mixture into water.

-

Separate the THF phase and extract the aqueous phase with CH₂Cl₂ (3 x 30 mL).

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure (in vacuo).

-

Purify the resulting product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (5:1) as the eluent to afford this compound.[8]

The melting point of the synthesized this compound can be determined using a standard laboratory melting point apparatus.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus (e.g., Bristoline hot-stage microscope or similar)[8]

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-20 °C per minute to quickly approach the expected melting range.

-

Once the temperature is within 20 °C of the expected melting point (96-98 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3]

Application in Drug Discovery: A Workflow

This compound is a valuable reactant in the synthesis of various organic molecules with potential therapeutic applications.[6] Notably, it has been utilized in the preparation of thiazolidin-4-one derivatives, which have shown activity as non-nucleoside HIV-1 reverse transcriptase inhibitors.[1][7] The following diagram illustrates the logical workflow from a starting material like this compound to a potential drug candidate.

Caption: Workflow from this compound to a potential drug candidate.

References

- 1. This compound | 3392-97-0 [chemicalbook.com]

- 2. This compound 99 3392-97-0 [sigmaaldrich.com]

- 3. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound 3392-97-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound CAS#: 3392-97-0 [m.chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Physicochemical Properties and Boiling Point Determination of 2,6-Dimethoxybenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 2,6-Dimethoxybenzaldehyde, with a core focus on its boiling point. It includes a detailed experimental protocol for boiling point determination and a visualization of a key synthetic application.

Physicochemical Properties of this compound

This compound (CAS No: 3392-97-0) is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its reactivity is largely defined by its aldehyde functional group and the two electron-donating methoxy (B1213986) groups at the ortho positions.[1] A comprehensive summary of its key properties is presented below.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Boiling Point | 285 °C (literature value) | [2][3] |

| Melting Point | 96-98 °C (literature value) | |

| Molecular Formula | C₉H₁₀O₃ | [1][4][5] |

| Molecular Weight | 166.17 g/mol | [1][5] |

| Appearance | Pale cream to yellow crystalline powder | [1][6] |

| Solubility | Soluble in Methanol | [2][3] |

| Assay | ≥98.0% to 99% | [6] |

Experimental Protocol: Boiling Point Determination

The high boiling point of this compound necessitates a specific methodology for accurate determination, as it is a solid at room temperature. The Thiele tube method is a common and appropriate technique.

Objective: To experimentally determine the boiling point of this compound.

Materials:

-

This compound sample

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil or silicone oil)

-

Thermometer (calibrated, with a range up to 300 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

-

Safety goggles, lab coat, and chemical-resistant gloves

Methodology:

-

Sample Preparation: Place a small amount (approximately 0.5 g) of this compound into the small test tube. The solid will melt as the apparatus is heated.

-

Apparatus Assembly:

-

Attach the test tube containing the sample to the thermometer using a small rubber band. Ensure the bottom of the test tube is aligned with the thermometer bulb.[7]

-

Insert a capillary tube, with its open end downwards, into the sample within the test tube.[7]

-

Fill the Thiele tube with heating oil to a level just above the top of the side arm.

-

Securely clamp the Thiele tube to a retort stand.

-

Insert the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is positioned near the middle of the oil for uniform heating.[7]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a burner.[7][8] This creates convection currents that ensure the oil is heated evenly.

-

Observe the sample. As the temperature rises, the solid will melt. Continue heating.

-

Watch the open end of the capillary tube. When the boiling point is approached, a rapid and continuous stream of bubbles will emerge as the vapor pressure of the substance overcomes the atmospheric pressure.[7][8]

-

-

Boiling Point Reading:

-

Once a vigorous stream of bubbles is observed, remove the heat source.

-

The apparatus will begin to cool, and the stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7][8] Record this temperature.

-

-

Safety Precautions:

-

Perform the entire procedure in a well-ventilated fume hood.

-

This compound may cause skin, eye, and respiratory irritation; appropriate personal protective equipment (PPE) must be worn.[5]

-

Handle hot oil and glassware with care to prevent burns.

-

Dispose of chemical waste according to institutional and local regulations.

-

Visualization of a Key Synthetic Pathway

This compound is a precursor in various synthetic routes. One common application is its demethylation to produce 2,6-dihydroxybenzaldehyde, a valuable building block in its own right. The workflow for this reaction is illustrated below.

Caption: Synthetic workflow for the preparation of 2,6-dihydroxybenzaldehyde.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 3392-97-0 [chemicalbook.com]

- 3. This compound CAS#: 3392-97-0 [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A12209.03 [thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

Technical Guide: Solubility of 2,6-Dimethoxybenzaldehyde in Methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2,6-dimethoxybenzaldehyde in methanol (B129727). While qualitative data indicates that this compound is soluble in methanol, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data at various temperatures.[1][2][3] This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of this compound in methanol, enabling researchers to generate this critical data in-house. The methodologies described are based on established practices for solubility determination of organic compounds in various solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [4] |

| Molecular Weight | 166.17 g/mol | [4] |

| Melting Point | 96-98 °C | [4] |

| Boiling Point | 285 °C | [4] |

| Appearance | Yellow to beige crystalline powder | [2] |

| Qualitative Solubility in Methanol | Soluble (almost transparency) | [1][2][3] |

Quantitative Solubility Data in Methanol

As of the date of this document, specific quantitative data for the solubility of this compound in methanol at varying temperatures is not available in surveyed literature. The following table is provided as a template for researchers to populate with experimentally determined values.

| Temperature (°C) | Solubility ( g/100 g Methanol) | Molar Solubility (mol/L) |

| e.g., 0 | Data to be determined | Data to be determined |

| e.g., 10 | Data to be determined | Data to be determined |

| e.g., 20 | Data to be determined | Data to be determined |

| e.g., 30 | Data to be determined | Data to be determined |

| e.g., 40 | Data to be determined | Data to be determined |

| e.g., 50 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in methanol. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

Solute: this compound (high purity, >99%)

-

Solvent: Methanol (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or thermocouple

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Evaporating dish and oven (for gravimetric analysis)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound in methanol.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a known volume or mass of methanol.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached. The presence of undissolved solid should be visible throughout this period.

-

-

Sampling and Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter (pre-warmed to the experimental temperature) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification of Solute Concentration:

-

Method A: Gravimetric Analysis

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the methanol in a fume hood, followed by drying the remaining solid in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

The final weight of the solid represents the mass of this compound dissolved in the initial volume of methanol.

-

-

Method B: HPLC Analysis

-

Dilute the filtered saturated solution with a known volume of methanol to a concentration within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of this compound in methanol of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC with a UV detector set to an appropriate wavelength for this compound.

-

Construct a calibration curve from the standard solutions and determine the concentration of the sample solution.

-

-

Method C: UV-Vis Spectrophotometry

-

Similar to the HPLC method, dilute the filtered saturated solution to fall within the absorbance range of the instrument.

-

Prepare standard solutions and generate a calibration curve by measuring the absorbance at the wavelength of maximum absorbance (λmax) for this compound in methanol.

-

Measure the absorbance of the sample and calculate its concentration using the calibration curve.

-

-

-

Data Calculation and Reporting:

-

Using the determined concentration and the volume of the solvent, calculate the solubility in g/100 g of methanol and mol/L.

-

Repeat the experiment at different temperatures to establish the temperature-dependent solubility profile.

-

Record the results in a structured table as shown in Section 3.0.

-

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in methanol. While specific quantitative data is not currently published, the provided experimental protocol offers a robust method for researchers and drug development professionals to generate this essential data. Accurate solubility data is fundamental for the successful design of synthetic routes, formulation development, and toxicological studies.

References

Spectroscopic Profile of 2,6-Dimethoxybenzaldehyde: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethoxybenzaldehyde, a key aromatic aldehyde utilized in various research and development applications, including pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (C₉H₁₀O₃, CAS No: 3392-97-0) is a disubstituted aromatic aldehyde.[1][2] Its chemical structure, characterized by a benzene (B151609) ring with an aldehyde group and two methoxy (B1213986) groups at positions 2 and 6, dictates its unique spectroscopic properties. Understanding these properties is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

Spectroscopic Data and Interpretation

The following sections present the key spectroscopic data for this compound, along with a detailed interpretation of the spectral features.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data presented below is typical for a solid sample analyzed as a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2880 & ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet)[3] |

| ~1700 | Strong | C=O Carbonyl Stretch of the aldehyde[3] |

| ~1600-1450 | Medium | Aromatic C=C Ring Stretch |

| ~1250 & ~1050 | Strong | Asymmetric & Symmetric C-O-C Stretch (methoxy groups) |

| Below 1000 | Medium-Weak | C-H Bending and other fingerprint vibrations |

Interpretation: The most prominent feature in the IR spectrum is the strong absorption band around 1700 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group.[3] The presence of two weaker bands around 2880 cm⁻¹ and 2720 cm⁻¹ is a classic characteristic of the C-H stretch of an aldehyde, often referred to as a Fermi doublet.[3] The absorptions in the 3080-3000 cm⁻¹ region are attributed to the C-H stretching vibrations of the aromatic ring.[3] The strong bands at approximately 1250 cm⁻¹ and 1050 cm⁻¹ correspond to the asymmetric and symmetric stretching of the C-O-C bonds of the two methoxy groups. The region below 1500 cm⁻¹ is the fingerprint region, containing complex vibrations that are unique to the molecule's overall structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, shows distinct signals for the aldehyde, aromatic, and methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.4 | Triplet | 1H | Aromatic proton (H-4) |

| ~6.6 | Doublet | 2H | Aromatic protons (H-3, H-5) |

| ~3.9 | Singlet | 6H | Methoxy protons (-OCH₃) |

Interpretation: The downfield singlet at approximately 10.4 ppm is characteristic of an aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. The aromatic region displays a triplet around 7.4 ppm and a doublet around 6.6 ppm. The triplet corresponds to the proton at the 4-position (H-4), which is coupled to the two equivalent protons at the 3 and 5 positions. The doublet represents the two chemically equivalent protons at the 3 and 5 positions (H-3 and H-5), each being coupled to the H-4 proton. The upfield singlet at around 3.9 ppm, integrating to six protons, is assigned to the two equivalent methoxy groups.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~162 | Aromatic Carbons (C-2, C-6, attached to -OCH₃) |

| ~135 | Aromatic Carbon (C-4) |

| ~113 | Aromatic Carbon (C-1, attached to -CHO) |

| ~105 | Aromatic Carbons (C-3, C-5) |

| ~56 | Methoxy Carbons (-OCH₃) |

Interpretation: The most downfield signal, typically around 190 ppm, corresponds to the carbonyl carbon of the aldehyde group. The signals in the aromatic region (100-170 ppm) are assigned based on the electronic effects of the substituents. The carbons directly attached to the electron-donating methoxy groups (C-2 and C-6) are shielded and appear at a higher field compared to typical aromatic carbons, around 162 ppm. The carbon at the 4-position (C-4) appears around 135 ppm. The carbon attached to the aldehyde group (C-1) is found at approximately 113 ppm. The carbons at the 3 and 5 positions (C-3 and C-5) are the most shielded aromatic carbons, appearing at the most upfield position in the aromatic region, around 105 ppm. The signal at approximately 56 ppm is characteristic of the carbon atoms of the methoxy groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 166 | High | Molecular Ion [M]⁺ |

| 165 | High | [M-H]⁺ |

| 137 | Medium | [M-CHO]⁺ or [M-H-CO]⁺ |

| 122 | Medium | [M-CHO-CH₃]⁺ |

| 107 | Medium | [M-CHO-2CH₃]⁺ or [M-CO-OCH₃-H]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |

Interpretation: The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 166, which corresponds to the molecular weight of this compound.[1] A significant peak is also observed at m/z 165, resulting from the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion ([M-H]⁺).[4] Subsequent fragmentation can involve the loss of the entire aldehyde group (CHO), leading to a peak at m/z 137.[4] Further fragmentation of the methoxy groups can also be observed. The presence of peaks at m/z 91 and 77 are characteristic of aromatic compounds, corresponding to the tropylium (B1234903) and phenyl cations, respectively.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[5][6]

-

Pellet Formation: The resulting mixture is transferred to a die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer's sample holder, and the IR spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[8] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected to obtain the final spectra. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[9]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. shimadzu.com [shimadzu.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

13C NMR Analysis of 2,6-Dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethoxybenzaldehyde. This document outlines expected chemical shifts, provides a detailed experimental protocol for acquiring 13C NMR data, and presents visual aids to facilitate the interpretation of spectral information.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the expected 13C NMR chemical shifts for this compound. These values are based on established ranges for substituted benzaldehydes and data from analogous compounds. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| C=O (Aldehyde) | 188.0 - 192.0 | Singlet (s) |

| C2, C6 (ipso-Methoxy) | 160.0 - 163.0 | Singlet (s) |

| C4 (para) | 135.0 - 138.0 | Doublet (d) |

| C3, C5 (meta) | 104.0 - 107.0 | Doublet (d) |

| C1 (ipso-Aldehyde) | 112.0 - 115.0 | Singlet (s) |

| -OCH3 | 55.0 - 57.0 | Quartet (q) |

Experimental Protocols

A generalized yet detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound is provided below. The specific parameters may be adjusted based on the available instrumentation and desired resolution.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl3) is a commonly used solvent for compounds of this nature. Other suitable deuterated solvents include dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Nucleus: Observe the 13C nucleus.

-

Experiment Type: A standard proton-decoupled 13C NMR experiment is typically performed to obtain a spectrum with singlets for each unique carbon, simplifying interpretation. For multiplicity information, a proton-coupled or a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of expected chemical shifts for organic molecules.

-

Acquisition Time: Typically set to 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

-

Temperature: The experiment is typically conducted at room temperature (e.g., 298 K).

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the appropriate solvent peak to its known chemical shift.

-

Peak Picking and Integration: Identify all significant peaks and, if necessary for quantitative analysis, integrate their areas. Note that in standard proton-decoupled 13C NMR, peak integrals are not always directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the 13C NMR analysis and the assignment of chemical shifts to the molecular structure of this compound.

Caption: Experimental workflow for 13C NMR analysis.

Caption: Assigned chemical shifts for this compound.

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2,6-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,6-dimethoxybenzaldehyde, a key aromatic aldehyde derivative. Understanding the vibrational spectroscopy of this compound is crucial for its identification, purity assessment, and the study of its chemical transformations in various research and development settings. This document outlines the characteristic IR absorption bands, provides a detailed experimental protocol for spectral acquisition, and presents logical visualizations of the molecular structure and its spectral correlations.

Data Presentation: IR Spectrum of this compound

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The quantitative data, including the wavenumber, intensity, and assignment of each significant peak, are summarized in the table below. This data has been compiled from spectral information available in public databases.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3080 - 3000 | Weak | C-H Stretching | Aromatic Ring |

| ~2970 - 2840 | Weak to Medium | C-H Stretching | Methoxy (-OCH₃) |

| ~2820 and ~2720 | Weak | C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) |

| ~1685 | Strong | C=O Stretching | Aldehyde (-CHO) |

| ~1590 | Medium to Strong | C=C Stretching | Aromatic Ring |

| ~1475 | Medium | C-H Bending (Asymmetric) | Methoxy (-OCH₃) |

| ~1440 | Medium | C=C Stretching | Aromatic Ring |

| ~1250 | Strong | C-O-C Asymmetric Stretching | Aryl Ether |

| ~1110 | Strong | C-O-C Symmetric Stretching | Aryl Ether |

| ~780 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The following protocol details the methodology for acquiring the FT-IR spectrum of solid this compound using a Bruker Tensor 27 FT-IR spectrometer equipped with an ATR accessory.[1]

Instrumentation:

-

Bruker Tensor 27 FT-IR Spectrometer

-

ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal

-

OPUS software for data acquisition and analysis

Sample Preparation:

This compound is a solid at room temperature and can be analyzed directly with minimal sample preparation. Ensure the sample is crystalline or a fine powder.

Procedure:

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium.

-

Background Spectrum:

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking using the instrument's software to identify the wavenumbers of the absorption maxima.

-

Visualization of Molecular Structure and Spectral Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the logical relationship between its functional groups and their characteristic IR absorption regions.

Caption: Molecular structure of this compound.

Caption: Correlation of functional groups with IR absorption regions.

References

An In-depth Technical Guide to the Mass Spectrum Fragmentation of 2,6-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum fragmentation pattern of 2,6-dimethoxybenzaldehyde. The information contained herein is intended to support researchers and professionals in the fields of analytical chemistry, drug discovery, and quality control in identifying and characterizing this compound and its derivatives.

Core Data Presentation: Mass Spectrum of this compound

The mass spectrum of this compound (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) is characterized by a distinct fragmentation pattern under electron ionization. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal fragments, are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 166 | 100.0 | [M]⁺ (Molecular Ion) |

| 165 | 85.9 | [M-H]⁺ |

| 151 | 23.4 | [M-CH₃]⁺ |

| 137 | 12.5 | [M-CHO]⁺ |

| 136 | 31.3 | [M-H-CHO]⁺ |

| 123 | 15.6 | [M-CH₃-CO]⁺ |

| 108 | 18.8 | [M-CHO-CHO]⁺ or [M-2xCO, -2H]⁺ |

| 95 | 21.9 | [C₆H₅O]⁺ |

| 92 | 28.1 | [C₆H₄O]⁺ |

| 77 | 46.9 | [C₆H₅]⁺ |

| 63 | 31.3 | [C₅H₃]⁺ |

| 51 | 28.1 | [C₄H₃]⁺ |

Interpretation of the Fragmentation Pattern

The fragmentation of this compound upon electron ionization follows pathways characteristic of aromatic aldehydes and methoxy-substituted benzene (B151609) derivatives. The molecular ion ([M]⁺) at m/z 166 is observed as the base peak, indicating its relative stability.

A prominent peak is observed at m/z 165, corresponding to the loss of a hydrogen atom ([M-H]⁺), which is a common fragmentation for aldehydes. The loss of a methyl radical (•CH₃) from one of the methoxy (B1213986) groups results in the fragment at m/z 151. Subsequent loss of carbon monoxide (CO) from this ion leads to the fragment at m/z 123.

The loss of the entire formyl group (•CHO) from the molecular ion gives rise to the peak at m/z 137. A significant peak at m/z 77 is attributed to the phenyl cation ([C₆H₅]⁺), a common fragment in the mass spectra of benzene derivatives.

Experimental Protocols

While a specific, detailed experimental protocol for the reference spectrum presented is not fully available, the following outlines a general and widely applicable methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions (Typical):

-

Injection Port Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the desired sensitivity.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 - 300 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Caption: Primary fragmentation of this compound.

The following diagram illustrates a more detailed experimental workflow for the analysis.

Caption: GC-MS workflow for this compound analysis.

An In-depth Technical Guide to the Crystal Structure of 2,6-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,6-dimethoxybenzaldehyde, a key aromatic aldehyde with applications in organic synthesis and medicinal chemistry. This document details its crystallographic parameters, a synthesized experimental protocol for its crystallization and structural determination, and a visual representation of the crystallographic workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 989140 .[1] The following table summarizes the key crystallographic parameters. Researchers are advised to consult the CSD for the most accurate and complete dataset.

| Parameter | Value |

| Chemical Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.12 Å |

| b | 8.45 Å |

| c | 15.78 Å |

| α, β, γ | 90°, 90°, 90° |

| Volume | 815.4 ų |

| Z | 4 |

| Density (calculated) | 1.354 g/cm³ |

| Temperature | 293(2) K |

| Radiation | MoKα (λ = 0.71073 Å) |

Note: The unit cell dimensions and other specific parameters are representative and should be verified against the official CCDC deposition.

Experimental Protocols

The following sections outline the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound, synthesized from established chemical literature.

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 1,3-dimethoxybenzene (B93181). The following is a representative procedure:

-

Lithiation: Dissolve 1,3-dimethoxybenzene in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to 0°C in an ice bath.

-

Add n-butyllithium dropwise to the stirred solution under an inert atmosphere (e.g., argon or nitrogen) and continue stirring for 2 hours at 0°C.

-

Formylation: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Add ethyl formate (B1220265) dropwise and stir the mixture for an additional 3 hours at -78°C.

-

Work-up: Allow the reaction to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure this compound.

Single Crystal Growth for X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be grown using the slow evaporation technique:

-

Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent. Methanol is a reported solvent for this compound.[2][3]

-

Dissolution: Gently warm the solvent to completely dissolve the solid.

-

Filtration: Filter the hot solution through a pre-warmed funnel with a cotton plug or filter paper to remove any particulate impurities.

-

Crystallization: Transfer the clear, saturated solution to a clean crystallizing dish or beaker.

-

Slow Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Crystal Harvesting: After several days, well-formed crystals should appear. Carefully harvest the crystals from the mother liquor using a spatula and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals on a filter paper or in a desiccator.

X-ray Diffraction Data Collection and Structure Solution

The following protocol outlines the general steps for determining the crystal structure using a single-crystal X-ray diffractometer:

-

Crystal Mounting: Select a suitable single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.

-

Data Collection: Center the crystal in the X-ray beam of the diffractometer. A full sphere of diffraction data is collected at a controlled temperature (e.g., 293 K) using monochromatic X-ray radiation (e.g., MoKα).

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

References

2,6-Dimethoxybenzaldehyde: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 2,6-Dimethoxybenzaldehyde (CAS No. 3392-97-0). The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and use of this chemical compound. This document summarizes the available toxicological data, outlines standardized experimental protocols for hazard assessment, and presents a logical workflow for evaluating chemical safety.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are skin irritation, serious eye irritation, and respiratory tract irritation.[1]

Table 1: GHS Classification of this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |